molecular formula C6H4Br2O2 B12895601 2,2-Dibromo-1-(furan-2-YL)ethanone CAS No. 17357-25-4

2,2-Dibromo-1-(furan-2-YL)ethanone

Cat. No.: B12895601
CAS No.: 17357-25-4
M. Wt: 267.90 g/mol
InChI Key: BFBYJDKCANUYRY-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(furan-2-yl)ethanone is an organic compound with the molecular formula C6H4Br2O2. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains two bromine atoms attached to the ethanone group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(furan-2-yl)ethanone can be synthesized through the bromination of 1-(furan-2-yl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(furan-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1-(furan-2-yl)ethanol derivatives.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of 2-amino-1-(furan-2-yl)ethanone or 2-thio-1-(furan-2-yl)ethanone.

    Reduction: Formation of 1-(furan-2-yl)ethanol.

    Oxidation: Formation of 2-furancarboxylic acid.

Scientific Research Applications

2,2-Dibromo-1-(furan-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(furan-2-yl)ethanone involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or modification of protein function. The furan ring also contributes to its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)ethanone: A precursor in the synthesis of 2,2-dibromo-1-(furan-2-yl)ethanone.

    2-Bromo-1-(furan-2-yl)ethanone: A mono-brominated derivative with similar reactivity but different substitution patterns.

    2,2,2-Trifluoro-1-(furan-2-yl)ethanone: A fluorinated analog with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which significantly enhances its electrophilicity and reactivity compared to its mono-brominated or non-brominated counterparts. This makes it a valuable intermediate in organic synthesis and a useful tool in chemical research.

Properties

IUPAC Name

2,2-dibromo-1-(furan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBYJDKCANUYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446941
Record name 2,2-Dibromo-1-(furan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17357-25-4
Record name 2,2-Dibromo-1-(furan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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